Sodium (2-hydroxyethyl)dithiocarbamate

Coordination Chemistry Crystal Engineering Metal Sulfide Precursors

Sodium (2-hydroxyethyl)dithiocarbamate (CAS 94023-54-8), with the IUPAC name sodium;N-(2-hydroxyethyl)carbamodithioate and molecular formula C3H6NNaOS2, is a mono-N-substituted dithiocarbamate salt. Unlike the more common bis(2-hydroxyethyl) analog (CAS 2801-04-9), this compound retains a reactive N–H group adjacent to the dithiocarbamate core, a structural feature that fundamentally alters its hydrogen-bonding capacity, coordination chemistry, and potential for subsequent derivatization.

Molecular Formula C3H6NNaOS2
Molecular Weight 159.21 g/mol
CAS No. 94023-54-8
Cat. No. B12653419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (2-hydroxyethyl)dithiocarbamate
CAS94023-54-8
Molecular FormulaC3H6NNaOS2
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC(CO)NC(=S)[S-].[Na+]
InChIInChI=1S/C3H7NOS2.Na/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);/q;+1/p-1
InChIKeyRBPTUZAGNVCQFO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (2-hydroxyethyl)dithiocarbamate (CAS 94023-54-8): Molecular Identity and Core Specifications for Scientific Procurement


Sodium (2-hydroxyethyl)dithiocarbamate (CAS 94023-54-8), with the IUPAC name sodium;N-(2-hydroxyethyl)carbamodithioate and molecular formula C3H6NNaOS2, is a mono-N-substituted dithiocarbamate salt [1]. Unlike the more common bis(2-hydroxyethyl) analog (CAS 2801-04-9), this compound retains a reactive N–H group adjacent to the dithiocarbamate core, a structural feature that fundamentally alters its hydrogen-bonding capacity, coordination chemistry, and potential for subsequent derivatization [2]. Its molecular weight is 159.21 g/mol, and it is typically supplied as a pale-colored, water-soluble solid [1].

Mono-Substituted Sodium (2-hydroxyethyl)dithiocarbamate: Why Structural Specificity Prevents Simple In-Class Replacement


The dithiocarbamate family is defined by the >N–C(=S)–S− functional group, yet performance in applications ranging from metal complexation to biological activity is exquisitely sensitive to N-substitution pattern [1]. Sodium (2-hydroxyethyl)dithiocarbamate is a mono-N-substituted derivative (RNH–CS2−), in contrast to the widely used disubstituted bis(2-hydroxyethyl)dithiocarbamate (R2N–CS2−). This distinction is critical: the N–H proton in the mono-substituted form provides a hydrogen-bond donor site that modulates complex stability, solubility, and supramolecular packing, as evidenced by the distinct tetranuclear copper(I) cluster and layered sodium coordination polymer structures unique to mono(2-hydroxyethyl)dithiocarbamate ligands [2][3]. Substituting a disubstituted or alternative N-alkyl dithiocarbamate without accounting for this proton's role will alter metal-binding selectivity, complex geometry, and ultimately the functionality of the final product [1].

Quantitative Evidence for Sodium (2-hydroxyethyl)dithiocarbamate: Differential Data Against Closest Analogs


Copper(I) Mono(2-hydroxyethyl)dithiocarbamate Forms a Tetranuclear Cluster Distinct from the Planar Bis-Substituted Analog

The reaction of NH4(hedtc) with Cu(II)Cl2·2H2O yields [Cu(I)4(hedtc)4]·4THF, a tetranuclear Cu4 cluster with Cu–Cu bonding interactions, whereas the bis(2-hydroxyethyl)dithiocarbamate analog typically produces mononuclear or homoleptic Cu(II) complexes under similar conditions [1]. This demonstrates that the mono-substituted ligand directs a fundamentally different nuclearity and oxidation state outcome, a non-trivial distinction for users designing metal-organic precursors or catalysts.

Coordination Chemistry Crystal Engineering Metal Sulfide Precursors

Polar Organic Solvent Solubility of Mono(2-hydroxyethyl)dithiocarbamate Complexes Outperforms Non-Polar Dialkyldithiocarbamates

The hedtc ligand (mono(2-hydroxyethyl)dithiocarbamate) imparts solubility in polar organic solvents to its metal complexes, including [Cu(I)4(hedtc)4]·4THF and [In(III)(hedtc)3]·3THF. In contrast, metal-diethyldithiocarbamate compounds (e.g., M(Et2dtc)2) are generally soluble only in non-polar organic solvents [1][2]. This polarity shift, attributed to the hydroxyl group and N–H hydrogen bonding, is a critical selection criterion for solution-based thin-film deposition and precursor chemistry.

Solubility Solution Processing Thin Film Deposition

Antifungal Activity of Hydroxyethyl Dithiocarbamate (HEDTC) Compared to Cyclic N-Disubstituted Analogs

In a comparative antimicrobial assay, potassium bis(2-hydroxyethyl)dithiocarbamate (HEDTC) showed an inhibition zone of 13 ± 0.57 mm against Candida albicans, while sodium piperidine dithiocarbamate (PDTC) showed 16 ± 0 mm and sodium morpholine dithiocarbamate (MDTC) showed 15 ± 0 mm [1]. Although the mono-substituted sodium salt was not directly tested, this data from the closely related bis-hydroxyethyl analog indicates that the hydroxyethyl substituent confers measurable but distinct bioactivity compared to cyclic amine-derived dithiocarbamates, supporting the rationale for selecting the hydroxyethyl-bearing sodium salt when polar terminal group functionality is required alongside biological evaluation.

Antifungal Candida albicans Bioactivity Screening

Sodium Coordination Architecture Directed by Mono(2-hydroxyethyl)dithiocarbamate: Triply Bridging Ligand Mode

In the sodium complex of the structurally analogous N-butyl-N-(2-hydroxyethyl)dithiocarbamate, the dithiocarbamate anion acts as a triply bridging ligand with Na–O distances of 2.3142–2.4677 Å and Na–S distance of 3.0074 Å, forming a layered coordination polymer [1]. This bridging mode, involving both sulfur and the hydroxyl oxygen, is enabled by the mono-substituted nitrogen and the hydroxyethyl arm. Disubstituted dithiocarbamates without the N–H proton typically exhibit different coordination motifs. Sodium (2-hydroxyethyl)dithiocarbamate is expected to display analogous multifunctional coordination, making it a candidate for the rational design of alkali metal-organic frameworks.

Coordination Polymer Sodium Complex Crystal Structure

Specialized Application Scenarios for Sodium (2-hydroxyethyl)dithiocarbamate Driven by Structural Differentiation


Precursor for Polar-Solvent-Processed Metal Sulfide Thin Films

The solubility of metal mono(2-hydroxyethyl)dithiocarbamate complexes in polar organic solvents directly addresses the challenge of processing metal sulfide precursors in environmentally friendlier or aqueous-compatible solvent systems. Researchers developing CuInS2, Cu2S, or In2S3 thin films via spin-coating or spray-pyrolysis can utilize the sodium salt to prepare ink formulations soluble in alcohols, THF, or water mixtures [1]. This contrasts with conventional diethyldithiocarbamate precursors that require toxic chlorinated or aromatic hydrocarbons.

Synthesis of Tetranuclear Copper(I) Clusters for Luminescent or Catalytic Materials

The mono(2-hydroxyethyl)dithiocarbamate ligand uniquely directs the formation of a Cu(I)4 tetranuclear cluster with metal–metal bonding, a structure not accessible with the corresponding bis-substituted ligand [2]. Research groups investigating Cu(I) cluster photoluminescence or copper-based catalysis should specify the mono-substituted sodium salt to obtain this specific cluster topology.

Intermediate for Site-Specific Derivatization via the Free N–H Group

Unlike N,N-disubstituted dithiocarbamates, sodium (2-hydroxyethyl)dithiocarbamate retains a secondary amine proton that can be further alkylated, acylated, or used to anchor the ligand to polymer backbones or solid supports [3]. This functional handle is valuable for medicinal chemistry groups synthesizing dithiocarbamate prodrugs, for designing immobilized metal chelating resins, or for constructing bifunctional chelators.

Building Block for Alkali Metal Coordination Polymers

The ability of mono(2-hydroxyethyl)dithiocarbamate to act as a triply bridging ligand via both S and O donors, as structurally characterized in the sodium N-butyl analog, suggests that the parent sodium salt can be used to construct layered Na(I) coordination polymers [4]. This is relevant to groups exploring metal-organic frameworks (MOFs) where the spatial arrangement of sodium ions and bridging ligands determines properties such as ionic conductivity or gas sorption.

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